Furfuryl-d5-amine
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Overview
Description
Furfuryl-d5-amine is a deuterated derivative of furfurylamine, where five hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic labeling, which makes it useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furfuryl-d5-amine can be synthesized through the reductive amination of furfural-d5. The process involves the reaction of furfural-d5 with ammonia (NH3) and hydrogen (H2) in the presence of a catalyst. Common catalysts used include nickel (Ni) or cobalt (Co) supported on silica (SiO2) or other suitable supports .
Industrial Production Methods
Industrial production of this compound typically follows the same reductive amination route but on a larger scale. The process involves the use of robust catalysts that can withstand industrial conditions and provide high yields. The catalysts are often magnetically recoverable and reusable, making the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Furfuryl-d5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form furfural-d5 or other oxidized derivatives.
Reduction: It can be reduced to form more saturated amines.
Substitution: It can undergo substitution reactions where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
Oxidation: this compound can be oxidized to furfural-d5.
Reduction: Reduction can lead to more saturated amines.
Substitution: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Furfuryl-d5-amine has numerous applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies and reaction tracking.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which furfuryl-d5-amine exerts its effects depends on the specific reaction or application. In reductive amination, the mechanism involves the formation of an imine intermediate, which is subsequently reduced to the amine. The deuterium atoms provide stability and allow for detailed mechanistic studies .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: The non-deuterated version of furfuryl-d5-amine.
Furfural: The aldehyde precursor to furfurylamine.
5-Hydroxymethylfurfural: Another furan derivative with similar reactivity
Uniqueness
This compound is unique due to its isotopic labeling, which makes it particularly valuable in studies requiring detailed mechanistic insights. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of kinetic isotope effects .
Properties
Molecular Formula |
C5H7NO |
---|---|
Molecular Weight |
102.15 g/mol |
IUPAC Name |
dideuterio-(3,4,5-trideuteriofuran-2-yl)methanamine |
InChI |
InChI=1S/C5H7NO/c6-4-5-2-1-3-7-5/h1-3H,4,6H2/i1D,2D,3D,4D2 |
InChI Key |
DDRPCXLAQZKBJP-QUWGTZMWSA-N |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C([2H])([2H])N)[2H] |
Canonical SMILES |
C1=COC(=C1)CN |
Origin of Product |
United States |
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